molecular formula C22H37N7O10 B14182789 L-Prolyl-L-seryl-L-glutaminyl-L-alanyl-L-seryl-L-alanine CAS No. 918528-84-4

L-Prolyl-L-seryl-L-glutaminyl-L-alanyl-L-seryl-L-alanine

Cat. No.: B14182789
CAS No.: 918528-84-4
M. Wt: 559.6 g/mol
InChI Key: ITPWEJKMVMFFTI-LZXPERKUSA-N
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Description

L-Prolyl-L-seryl-L-glutaminyl-L-alanyl-L-seryl-L-alanine is a peptide compound composed of seven amino acids: proline, serine, glutamine, alanine, serine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-seryl-L-glutaminyl-L-alanyl-L-seryl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-seryl-L-glutaminyl-L-alanyl-L-seryl-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the serine residues, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.

Major Products

The major products of these reactions include modified peptides with altered functional groups, which can be used for further research or therapeutic applications.

Scientific Research Applications

L-Prolyl-L-seryl-L-glutaminyl-L-alanyl-L-seryl-L-alanine has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Prolyl-L-seryl-L-glutaminyl-L-alanyl-L-seryl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • L-Prolyl-L-seryl-L-glutaminyl-L-alanyl-L-seryl-L-alanine
  • L-Glutamyl-L-seryl-L-alanyl-L-alanine
  • L-Alanyl-L-seryl-L-glutaminyl-L-alanine

Uniqueness

This compound is unique due to its specific sequence of amino acids, which confers distinct biological and chemical properties. Its structure allows for targeted interactions with molecular targets, making it valuable in research and therapeutic applications.

Properties

CAS No.

918528-84-4

Molecular Formula

C22H37N7O10

Molecular Weight

559.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid

InChI

InChI=1S/C22H37N7O10/c1-10(17(33)28-14(8-30)20(36)26-11(2)22(38)39)25-19(35)13(5-6-16(23)32)27-21(37)15(9-31)29-18(34)12-4-3-7-24-12/h10-15,24,30-31H,3-9H2,1-2H3,(H2,23,32)(H,25,35)(H,26,36)(H,27,37)(H,28,33)(H,29,34)(H,38,39)/t10-,11-,12-,13-,14-,15-/m0/s1

InChI Key

ITPWEJKMVMFFTI-LZXPERKUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1

Canonical SMILES

CC(C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C1CCCN1

Origin of Product

United States

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